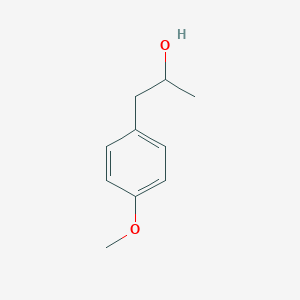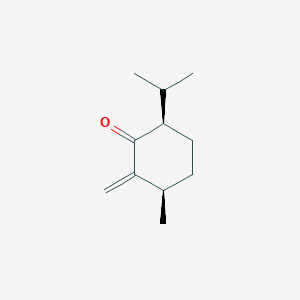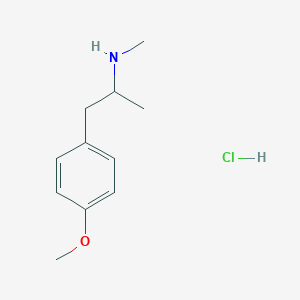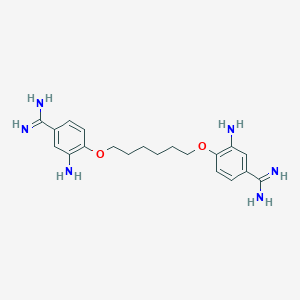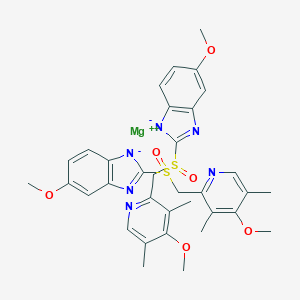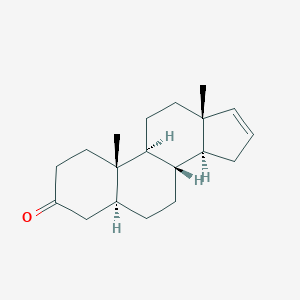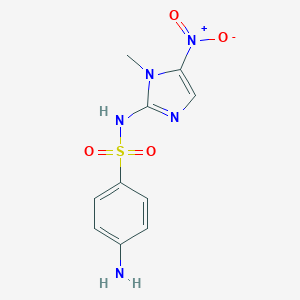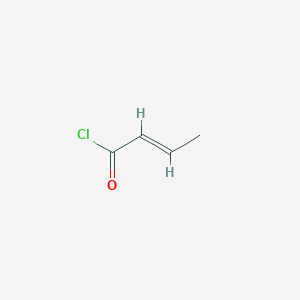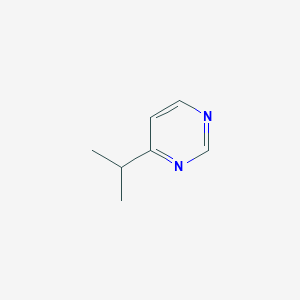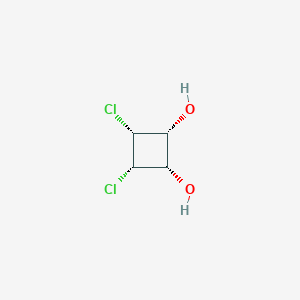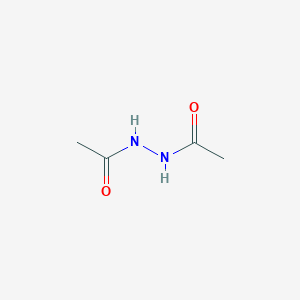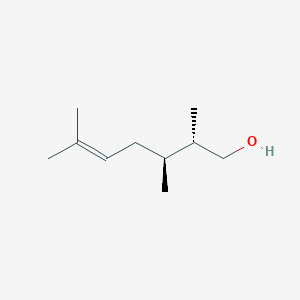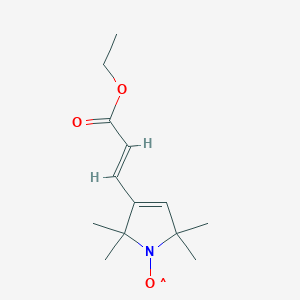
Etpop
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etpop is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. Etpop, also known as 2-(2-ethylthiopropyl)-1H-isoindole-1,3(2H)-dione, is a small molecule that has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Etpop has shown potential applications in various fields of scientific research. One of the primary applications of Etpop is in the field of organic electronics. Etpop has been shown to have excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors. Etpop has also shown potential as a fluorescent probe for imaging biological systems. Additionally, Etpop has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of Etpop is not fully understood, but it is believed to involve the disruption of cellular processes that are essential for the growth and survival of cancer cells. Etpop has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Etpop has been shown to inhibit the activity of enzymes that are involved in the synthesis of DNA, which is necessary for cancer cell growth.
Biochemische Und Physiologische Effekte
Etpop has been shown to have several biochemical and physiological effects. In vitro studies have shown that Etpop inhibits the growth of cancer cells and induces apoptosis. Additionally, Etpop has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. Etpop has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Etpop in lab experiments is its excellent charge transport properties, which make it a promising candidate for use in organic electronic devices. Additionally, Etpop has been shown to be relatively easy to synthesize, which makes it accessible to researchers. However, there are also several limitations to using Etpop in lab experiments. One limitation is that the mechanism of action of Etpop is not fully understood, which makes it difficult to design experiments that target specific cellular processes. Additionally, Etpop has not been extensively studied in vivo, which limits its potential applications in the treatment of diseases.
Zukünftige Richtungen
There are several future directions for research on Etpop. One direction is to further investigate its potential applications in organic electronics, as it has shown excellent charge transport properties. Another direction is to study its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of Etpop, which may lead to the development of more targeted therapies. Overall, Etpop is a promising compound that has the potential to have significant applications in various fields of scientific research.
Synthesemethoden
The synthesis of Etpop involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of Etpopbromo-1-(Etpopethylthiopropyl)ethanone with potassium hydroxide to form Etpop(Etpopethylthiopropyl)acrylic acid. The second step involves the reaction of Etpop(Etpopethylthiopropyl)acrylic acid with phthalic anhydride to form Etpop. The synthesis of Etpop is a challenging process that requires careful attention to detail and precise control over reaction conditions.
Eigenschaften
CAS-Nummer |
126857-81-6 |
|---|---|
Produktname |
Etpop |
Molekularformel |
C13H20NO3 |
Molekulargewicht |
238.3 g/mol |
InChI |
InChI=1S/C13H20NO3/c1-6-17-11(15)8-7-10-9-12(2,3)14(16)13(10,4)5/h7-9H,6H2,1-5H3/b8-7+ |
InChI-Schlüssel |
QPYPYSBAQBKSEV-BQYQJAHWSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CC(N(C1(C)C)[O])(C)C |
SMILES |
CCOC(=O)C=CC1=CC(N(C1(C)C)[O])(C)C |
Kanonische SMILES |
CCOC(=O)C=CC1=CC(N(C1(C)C)[O])(C)C |
Synonyme |
ethyl 3-(2,2,5,5-tetramethylpyrrollinyl-1-oxyl)propen-2-oate ETPOP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



